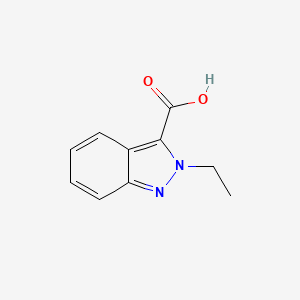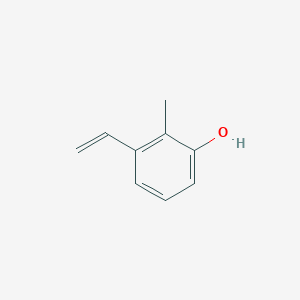
2-Methyl-3-vinylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-vinylphenol is an organic compound belonging to the class of phenols It is characterized by a hydroxyl group (-OH) attached to an aromatic ring, which also contains a vinyl group (-CH=CH2) and a methyl group (-CH3)
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-3-vinylphenol can be synthesized through various methods. One common approach involves the ethenolysis of cardanol, a natural oil derived from cashew nut shell liquid. This process converts cardanol to 3-non-8-enylphenol, followed by isomerizing ethenolysis to yield 3-vinylphenol . The reaction typically employs dichloromethane (DCM) as a solvent, although greener alternatives like 2-methyl tetrahydrofuran can also be used .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that optimize yield and minimize waste. The use of catalysts, such as iron porphyrin, can enhance the efficiency of the hydroxyamination step, leading to higher yields of the desired product .
化学反应分析
Types of Reactions: 2-Methyl-3-vinylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated phenols and other substituted derivatives.
科学研究应用
2-Methyl-3-vinylphenol has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-Methyl-3-vinylphenol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability of the phenolic hydroxyl group to scavenge reactive oxygen species (ROS), thereby preventing oxidative damage . Additionally, the vinyl group can participate in polymerization reactions, contributing to the formation of complex polymeric structures.
相似化合物的比较
3-Vinylphenol: Lacks the methyl group, making it less hydrophobic.
2-Methylphenol (o-Cresol): Lacks the vinyl group, resulting in different reactivity.
4-Methylphenol (p-Cresol): The methyl group is positioned differently, affecting its chemical behavior.
Uniqueness: 2-Methyl-3-vinylphenol is unique due to the presence of both a vinyl group and a methyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C9H10O |
|---|---|
分子量 |
134.17 g/mol |
IUPAC 名称 |
3-ethenyl-2-methylphenol |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(10)7(8)2/h3-6,10H,1H2,2H3 |
InChI 键 |
WOOIWZFSSZZIDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


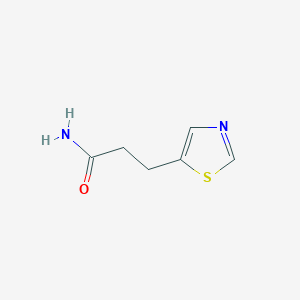
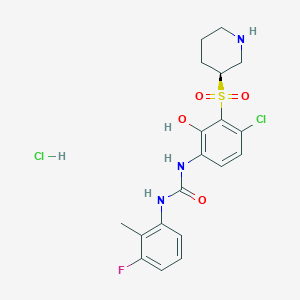
![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)
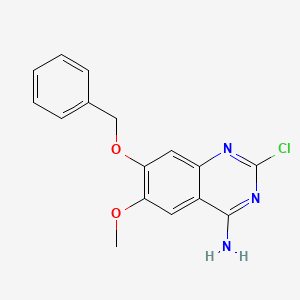
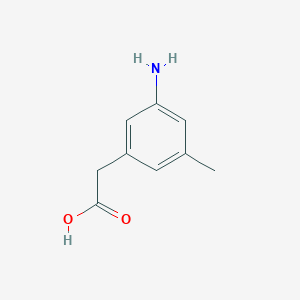
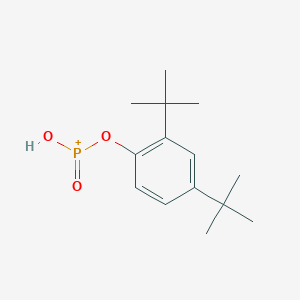
![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
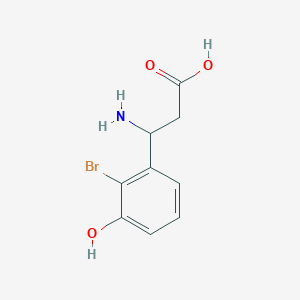
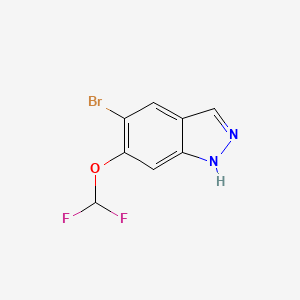
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B12966695.png)
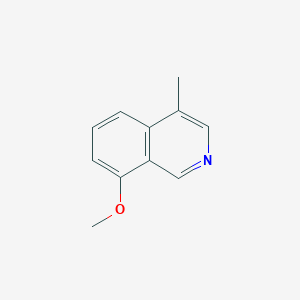
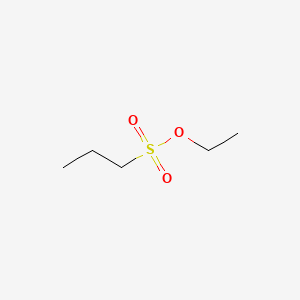
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
